Ethiofencarb
Description
Historical Context and Significance in Agricultural Science
Ethiofencarb was introduced around 1975 and gained significance in agricultural science as a systemic insecticide herts.ac.ukinchem.org. Its primary application has been the control of aphid species affecting a range of crops, including hard and soft fruits, vegetables, and sugar beet herts.ac.uk. Research highlighted its effectiveness, including against certain aphid strains that had developed resistance to other insecticides inchem.org. Early studies focused on its use pattern, such as soil treatment methods (e.g., soil drench or granular application) which demonstrated long residual activity, and foliar applications inchem.org. The systemic nature of this compound allows it to be absorbed by plants and translocated, providing protection against sap-feeding pests like aphids herts.ac.ukinchem.orgherts.ac.uk.
Chemical Class and Distinctive Characteristics in Agrochemical Research
This compound belongs to the chemical class of carbamate (B1207046) pesticides, specifically identified as a phenyl methylcarbamate nih.gov. Its distinctive characteristic in agrochemical research is its mode of action as an acetylcholinesterase (AChE) inhibitor herts.ac.ukherts.ac.uk. Carbamates like this compound inhibit cholinesterases by carbamoylation of the enzyme's active sites . This inhibition is reversible, which distinguishes it from the generally irreversible inhibition caused by organophosphate pesticides wikipedia.org.
Chemically, this compound has the molecular formula C₁₁H₁₅NO₂S and a molecular weight of 225.31 g/mol wikipedia.orguni.luscbt.com. It typically appears as colorless crystals inchem.orgwikipedia.org. Research into its physical and chemical properties indicates it is moderately soluble in water (approximately 1.82 g/L at 20°C) and has a low vapor pressure herts.ac.ukinchem.orgwikipedia.org. It is more soluble in organic solvents such as dichloromethane (B109758), isopropanol, and toluene (B28343) inchem.orgwikipedia.org. These properties influence its behavior and distribution in the environment, which are key areas of research.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂S | wikipedia.orguni.luscbt.com |
| Molecular Weight | 225.31 g/mol | wikipedia.orgscbt.com |
| Appearance | Colorless crystals | inchem.orgwikipedia.org |
| Solubility in Water | ~1.82 g/L at 20°C | wikipedia.org |
| Solubility in Organic Solvents | >200 g/100 g in dichloromethane, isopropanol, toluene | inchem.orgwikipedia.org |
| Vapor Pressure | 0.94 mPa (at 20°C) / 5 × 10⁻⁶ mbar (at 20°C) | inchem.orgwikipedia.org |
| Melting Point | 33.4 °C | inchem.orgwikipedia.org |
Current Research Landscape and Emerging Trends
The current research landscape concerning this compound encompasses its environmental fate, degradation pathways, and the development of analytical methods for its detection and quantification. Research has investigated the degradation of this compound in various matrices, including soil, water, and plants inchem.orgmdpi.comresearchgate.net.
Studies have shown that this compound can undergo degradation through processes such as hydrolysis and photodegradation inchem.orgwikipedia.orgmdpi.comresearchgate.net. Hydrolysis of the carbamate group yields phenolic degradation products inchem.org. Photodegradation in water, particularly under sunlight, has been observed, with products like 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2-4-dione being identified wikipedia.org. In soil and plants, the primary metabolic pathways involve the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide (B87167) and this compound sulfone, which retain the intact carbamate group inchem.orgontosight.ai. These metabolites are also subjects of research due to their biological activity and persistence ontosight.ai.
Research findings on degradation half-lives in soil have shown variability depending on soil type and conditions, ranging from approximately 20-30 days to longer periods in some studies inchem.org. Photodegradation in aqueous solutions has been studied, with factors like pH influencing the reaction rate mdpi.com.
Analytical research focuses on developing and refining methods for the detection and quantification of this compound and its metabolites in environmental and biological samples. Techniques such as gas chromatography-mass spectrometry (GC/MS), liquid chromatography (HPLC), spectrophotometry, and various electroanalytical methods have been employed for this purpose mdpi.comresearchgate.netresearchgate.net. These methods are crucial for monitoring the presence and fate of the compound in research studies.
Emerging trends in this compound research include the investigation of advanced oxidation processes for its removal from water. Photocatalytic degradation using materials like stannum indium sulfide (B99878) (SnIn₄S₈) under visible light irradiation is an example of such research, aiming to develop efficient water treatment methods mdpi.comresearchgate.net. Studies exploring the degradation mechanisms and identifying intermediate products using techniques like GC/MS are part of this trend mdpi.comresearchgate.net. Furthermore, research continues to involve monitoring studies to assess the presence of this compound residues in the environment, such as in water bodies and through biomonitoring using organisms like honey bees, contributing to a broader understanding of its distribution and persistence insignia-bee.euwur.nl.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(ethylsulfanylmethyl)phenyl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-3-15-8-9-6-4-5-7-10(9)14-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZNVIYQEUHLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Record name | Ethiofencarb | |
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DSSTOX Substance ID |
DTXSID3037545 | |
| Record name | Ethiofencarb | |
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Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; mp = 33.4 deg C; [HSDB] Yellow solid; mp = 31-33 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |
| Record name | Ethiofencarb | |
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Boiling Point |
Decomposes on distillation | |
| Record name | ETHIOFENCARB | |
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Flash Point |
123 °C | |
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Solubility |
In dichloromethane, isopropanol and toluene >200, hexane 5-10 (all in g/l, 20 °C)., In water, 1.82 g/l at 20 °C, 1.82 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.18 (poor) | |
| Record name | ETHIOFENCARB | |
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Density |
1.231 (20 °C), 1.23 g/cm³ | |
| Record name | ETHIOFENCARB | |
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Vapor Pressure |
0.00000705 [mmHg], 0.94 mPa (7.1X10-6 mm Hg) at 25 °C, Vapor pressure at 20 °C: negligible | |
| Record name | Ethiofencarb | |
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| Record name | ETHIOFENCARB | |
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Color/Form |
Colourless crystals. | |
CAS No. |
29973-13-5 | |
| Record name | Ethiofencarb | |
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| Record name | Ethiofencarb [BSI:ISO] | |
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| Record name | ETHIOFENCARB | |
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| Record name | ETHIOFENCARB | |
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| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
33.4 °C | |
| Record name | ETHIOFENCARB | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethiofencarb | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Ethiofencarb | |
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Environmental Dynamics and Transformations of Ethiofencarb
Sorption and Mobility in Terrestrial and Aquatic Systems
The movement and distribution of ethiofencarb in the environment are significantly influenced by its interaction with soil and sediment, as well as its transport in water.
Soil Adsorption and Desorption Characteristics
The adsorption and desorption characteristics of this compound in soil are key factors determining its mobility and potential for leaching. Pesticide adsorption and desorption are critical processes that dictate whether a pesticide will impact environmental quality ajol.info. Soil organic matter and clay content are among the most important soil properties affecting the sorption and transformation of pesticides ajol.info.
Studies have shown that this compound is moderately mobile in soil wikipedia.org. Adsorption isotherms for pesticides in organic material amended soils are often non-linear ajol.info. The adsorption of pesticides in soils amended with organic manure is typically higher than in unamended soils, which can be attributed to the increased sorption sites provided by the added organic matter ajol.info. The increase in adsorption correlates with the organic carbon content, and the distribution coefficient (Kd) values increase with the addition of organic manure ajol.info. The adsorptivity of soils can vary depending on their composition, and adsorption capacity is often positively correlated with soil organic carbon and cation exchange capacity (CEC), while being negatively correlated with soil pH ajol.info.
Desorption studies indicate that desorption is generally higher in unamended soil compared to manure-amended soil and decreases as the amount of organic manure increases ajol.info. Desorption can also exhibit hysteresis, meaning the adsorption slope is higher than the desorption slope, indicating that not all adsorbed pesticide is readily desorbed ajol.info.
Leaching Potential and Groundwater Contamination Studies
Based on its physicochemical properties, this compound has a high risk of leaching to groundwater herts.ac.uk. Water-soluble pesticides carried by water through permeable soils are more likely to reach and contaminate groundwater pesticidestewardship.org. The fate of mobile pesticides can be viewed as a competition between degradation processes and leaching to groundwater pesticidestewardship.org. Unlike surface water, groundwater does not continuously dilute contaminants that reach it, and flushing a contamination plume from groundwater can take many years pesticidestewardship.org. Conditions deep beneath the soil surface, such as cold temperatures, limited microbiological activity, lack of sunlight, and low oxygen levels, slow down chemical breakdown, resulting in very little degradation of pesticides once they reach an aquifer pesticidestewardship.org.
This compound has been identified as a possible groundwater contaminant herts.ac.uk. Studies have indicated the potential for soil and groundwater contamination by this compound rightsindevelopment.org. Polar insecticides like this compound can reach groundwater, mainly through dragging researchgate.net.
Transport Mechanisms in Surface Water and Sediment
This compound can be transported in the environment through various natural pathways wikipedia.org. Once pesticides reach streams, they can be widely dispersed into other streams, rivers, lakes, reservoirs, and oceans usgs.gov. Water is one of the primary pathways by which pesticides are transported from their application areas to other parts of the environment usgs.gov.
When added to water, this compound typically does not associate strongly with sediment wikipedia.org. Sorption to incoming soil, sediment, and aquatic plants is an important process that mediates the transport of plant protection products into surface water researchgate.net. While information on the specific transport mechanisms of this compound in surface water and sediment is limited in the provided context, general principles of pesticide transport in aquatic systems apply. These include transport via water flow, where the pesticide is dissolved or suspended, and transport associated with sediment particles, although this compound's low association with sediment suggests this might be a less significant pathway wikipedia.org.
Degradation Pathways and Kinetics
This compound undergoes degradation in the environment through various processes, including hydrolysis and oxidation.
Hydrolysis Processes and Mechanism in Aqueous Media
Hydrolysis is a significant degradation pathway for this compound in aqueous media inchem.orgtandfonline.com. The hydrolysis of carbamate (B1207046) pesticides generally follows a classical pathway involving the elimination of the methyl carbamate moiety, leading to the formation of a phenol (B47542) derivative tandfonline.com. For this compound, this results in the formation of 2-[(ethylsulfanyl)methyl]phenol (B166562) researchgate.net.
Studies have shown that this compound is stable under neutral and acidic conditions but is hydrolyzed under basic conditions chemicalbook.inchemicalbook.com. The rate of degradation increases with increasing pH tandfonline.comtandfonline.com.
pH Dependence of Hydrolysis
The hydrolysis of this compound is strongly dependent on pH wikipedia.orgtandfonline.comchemicalbook.intandfonline.com. No acid hydrolysis has been observed chemicalbook.inchemicalbook.com. This compound is rapidly hydrolyzed at pH 9 and 12 chemicalbook.inchemicalbook.com.
Kinetic studies have quantified the hydrolysis rate at different pH values. For instance, DT50 values (the time required for half of the substance to degrade) at 37 °C were reported as 450 hours at pH 7 and 5 minutes at pH 11.4 chemicalbook.inchemicalbook.com. Studies examining hydrolysis kinetics in aqueous solutions at various pH levels (2, 6, 9, 12) and temperatures (4-50 °C) have confirmed that this compound is rapidly hydrolyzed at higher pH values chemicalbook.inchemicalbook.com.
The rate of degradation increases as the pH increases tandfonline.comtandfonline.com. Second-order rate constants for the reaction between hydroxide (B78521) ion and this compound have been determined, indicating the base-catalyzed nature of the hydrolysis tandfonline.com.
Photodegradation in aqueous solutions exposed to sunlight is also rapid wikipedia.orgchemicalbook.in. The rates of photodegradation can also be strongly dependent on the pH of the solution, with studies showing varying degradation rates across different pH levels under visible light irradiation nih.gov.
Here is a table summarizing some hydrolysis data:
| pH | Temperature (°C) | DT50 (approximate) | Reference |
| 7 | 37 | 450 hours | chemicalbook.inchemicalbook.com |
| 11.4 | 37 | 5 minutes | chemicalbook.inchemicalbook.com |
| 6.8 | Not specified | 8 days | inchem.org |
It is important to note that while hydrolysis in alkaline conditions is a primary degradation route, other processes like microbial degradation and photodegradation also contribute to the environmental fate of this compound wikipedia.orginchem.orgchemicalbook.in.
Identification of Hydrolytic Products (e.g., 2-ethylthiomethylphenol)
Hydrolysis is a significant degradation pathway for this compound, particularly in alkaline conditions. chemicalbook.inwikipedia.org The carbamate group undergoes hydrolysis, leading to the formation of phenolic products. wikipedia.org A key hydrolytic product identified is 2-ethylthiomethylphenol. ipp.ptresearchgate.net This phenolic compound is formed through the cleavage of the carbamate linkage in this compound. wikipedia.orgchemicalbook.com
Kinetic Modeling of Hydrolytic Degradation
This compound is stable under neutral and acidic conditions but is readily hydrolyzed in basic solutions. chemicalbook.inwikipedia.org Studies on the kinetics of this compound hydrolysis in aqueous solutions across a range of pH values and temperatures have been conducted. chemicalbook.inchemicalbook.com Rapid hydrolysis has been observed at pH 9 and 12. chemicalbook.inwikipedia.orgchemicalbook.com For instance, DT50 values (the time required for 50% degradation) at 37 °C were reported as 450 hours at pH 7 and significantly shorter, 5 minutes, at pH 11.4. chemicalbook.inchemicalbook.com Kinetic studies in alkaline solutions have indicated a first-order kinetic model for the reaction. researchgate.netresearchgate.net The hydrolysis mechanism in alkaline conditions is suggested to follow an E1cB pathway, involving the formation of a methyl isocyanate intermediate. researchgate.netresearchgate.net
Photodegradation Mechanisms and Products
Photodegradation is a rapid process for this compound when exposed to sunlight, particularly in aqueous solutions. chemicalbook.inwikipedia.org This abiotic transformation is crucial in the environmental fate of the pesticide. researchgate.netjst.go.jp
The photodegradation of this compound is influenced by the light source and its wavelengths. Sunlight readily photodegrades this compound when dissolved in water. wikipedia.org Studies using different light sources, such as mercury lamps and simulated solar irradiation, have been employed to investigate the photodegradation process. chemicalbook.incsic.es The efficiency and products of photodegradation can vary depending on the specific wavelengths of light used. nih.govmdpi.com For example, photocatalytic degradation studies using visible light have shown high efficiency in this compound removal in the presence of suitable photocatalysts. nih.govmdpi.comnih.gov
Photodegradation of this compound yields a variety of intermediate products. The main products observed under sunlight irradiation in water include 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2,4-dione. chemicalbook.inwikipedia.org Photo-oxidation is a predominant reaction, leading to the formation of this compound sulfoxide (B87167) and this compound sulfone. chemicalbook.ininchem.orgipp.ptontosight.ai These oxidized metabolites retain the intact carbamate group. inchem.org Other identified intermediates can result from processes such as oxidative cleavage of the CH2-S bond and the amide bonds of the carbamate moiety. nih.govnih.gov
Table 1: Selected Photodegradation Intermediates of this compound
| Intermediate Name | Example Occurrence/Formation |
| This compound Sulfoxide | Main product of photo-oxidation. chemicalbook.ininchem.orgipp.ptontosight.ai |
| This compound Sulfone | Formed through photo-oxidation of this compound. chemicalbook.in |
| 2-hydroxybenzaldehyde | Main product under sunlight irradiation in water. chemicalbook.inwikipedia.org |
| 3-methylbenzo[e-1,3]oxazine-2,4-dione | Main product under sunlight irradiation in water. chemicalbook.inwikipedia.org |
| 2-ethylthiomethylphenol | Can be formed via hydrolysis of this compound or its oxidized metabolites. inchem.orgwikipedia.orgipp.ptresearchgate.netchemicalbook.com |
Reactive oxygen species (ROS) play a significant role in the photodegradation of this compound, particularly in photocatalytic processes. nih.govnih.gov Species such as superoxide (B77818) radicals (•O2-) and hydroxyl radicals (•OH) have been identified as primary active species in the degradation process facilitated by photocatalysts under visible light irradiation. nih.govnih.govdntb.gov.ua These reactive species contribute to the oxidative degradation of the this compound molecule. nih.govnih.gov
Identification of Photodegradation Intermediates (e.g., this compound Sulfoxide, this compound Sulfone, 2-hydroxybenzaldehyde, 3-methylbenzo[e-1,3]oxazine-2-4-dione)
Microbial Degradation and Biotransformation
Microbial degradation is another important pathway contributing to the environmental dissipation of this compound, particularly in soil and water. who.intinflibnet.ac.innih.gov Microorganisms, including bacteria and fungi, can biotransform this compound. inflibnet.ac.innih.govcsjmu.ac.in This process can involve the enzymatic hydrolysis of the carbamate ester linkage. who.intnih.gov The degradation pathways and efficiency can vary depending on the specific microbial populations present and the environmental conditions. who.intinflibnet.ac.in While specific details on the microbial degradation products of this compound in the provided sources are limited, the general metabolic pattern for carbamates in soil and plants involves the oxidation of sulfur and hydrolysis of the carbamate group. inchem.org
Table 2: Environmental Half-lives of this compound
| Environmental Compartment | Half-life | Source |
| Atmosphere | 16 hours | wikipedia.org |
| Soil (greenhouse) | ~2 weeks | inchem.orgwikipedia.org |
| Soil | ~90-130 days | inchem.org |
| Aqueous solutions (pH 7, 37 °C) | 450 hours | chemicalbook.inchemicalbook.com |
| Aqueous solutions (pH 11.4, 37 °C) | 5 minutes | chemicalbook.inchemicalbook.com |
| Aqueous solutions (sunlight) | Rapid | chemicalbook.inwikipedia.org |
| Soil (Aerobic) | 37 days (Average) | pesticideinfo.org |
| Water (Hydrolysis) | 16 days (Average) | pesticideinfo.org |
Microbial Communities and Degradation Capabilities
Microbial degradation is a primary route for the breakdown of carbamate pesticides in the environment. Prokaryotes, including bacteria and fungi, play a significant role in this process. The initial step in the microbial degradation of carbamates often involves the hydrolysis of the carbamate ester or amide linkage. This hydrolysis yields a hydrolysis product, methylamine, and carbon dioxide (CO2). Methylamine can then be utilized by microorganisms as a source of both carbon and nitrogen. The subsequent degradation pathways for the remaining carbon skeleton can vary depending on the specific carbamate compound.
Enzymatic Mechanisms of Biotransformation (e.g., oxidation of sulfur, hydrolysis of carbamate group)
This compound undergoes enzymatic biotransformation through several key mechanisms. A prominent pathway involves the rapid oxidation of the sulfur atom, leading to the formation of this compound sulfoxide and subsequently this compound sulfone. inchem.orgwikipedia.org These oxidative metabolites retain the intact carbamate group in soil and plants. inchem.org Another significant mechanism is the hydrolysis of the carbamate group, which results in the formation of phenolic degradation products. inchem.org This hydrolysis can be catalyzed by enzymes like esterases, and it is generally faster in mammals compared to plants and insects. who.int The hydrolysis of the carbamate group ultimately leads to the decomposition of the carbamic acid derivative into CO2. inchem.org Additionally, hydroxylation of the N-methyl moiety and conjugation reactions can also occur as part of the metabolic pathway. chemicalbook.com
Isolation and Characterization of Degrading Microorganisms
While the search results confirm the importance of microbial degradation and outline the general enzymatic mechanisms, specific details regarding the isolation and characterization of microorganisms capable of degrading this compound were not extensively provided. However, research on the microbial degradation of carbamate pesticides in general indicates that diverse bacterial and fungal species are involved in their complete removal. frontiersin.org
Persistence and Half-lives in Environmental Matrices
The persistence of this compound in the environment is described by its half-life in different matrices, which is influenced by various environmental conditions.
Soil Half-lives under Varied Environmental Conditions
This compound is considered moderately persistent in soil, with its half-life varying depending on local conditions. herts.ac.uk Field studies have reported half-lives for total residues (parent compound + sulfoxide + sulfone) in various soils ranging from 20 to 30 days. inchem.org In laboratory studies, a maximum half-life of 32 days has been observed. inchem.org Other studies have indicated longer half-lives of approximately 90 and 130 days. inchem.org Under natural field conditions, the half-life of residues in a soil with a pH of 6 was found to be approximately 120 days. inchem.org Greenhouse experiments with carbonyl-labelled this compound granules showed a half-life of about 6-7 weeks in soil planted with potatoes and about 2 weeks in soil planted with beans. inchem.org
Interactive Table 1: this compound Half-lives in Soil
| Soil Type/Conditions | Half-life (days) | Source |
| Various soils (field studies) | 20-30 | inchem.org |
| Laboratory studies (maximum) | 32 | inchem.org |
| Other studies | ~90, ~130 | inchem.org |
| pH 6 under natural field conditions | ~120 | inchem.org |
| Greenhouse, planted with potatoes | ~42-49 (~6-7 weeks) | inchem.org |
| Greenhouse, planted with beans | ~14 (~2 weeks) | inchem.org |
Water Half-lives and Stability
This compound's stability in water is dependent on pH. It is stable under acidic conditions but undergoes hydrolysis in the presence of a base. wikipedia.orgchemicalbook.in Rapid hydrolysis has been observed at pH 9 and 12. wikipedia.orgchemicalbook.in Studies with carbonyl-labelled this compound in water at pH 6.8 showed a half-life of about 8 days, primarily due to hydrolysis of the carbamate group. inchem.org The aqueous hydrolysis DT50 (half-life) at 20°C and pH 7 is reported as 16 days. herts.ac.uk Photodegradation in water exposed to sunlight is also rapid. wikipedia.orgchemicalbook.in Under UV or natural sunlight in a bi-distilled water solution, this compound undergoes rapid degradation. inchem.org The half-life on silica (B1680970) gel irradiated with sunlight-simulating fluorescent tubes was 3 days. inchem.org In water containing 0.5% acetonitrile (B52724), 50% of the parent compound degraded under a mercury vapour lamp within 18-24 hours, while only 20% degraded under a sunlight-simulating lamp after 5 days. inchem.org
Interactive Table 2: this compound Half-lives and Stability in Water
| Conditions | Half-life/Stability | Notes | Source |
| pH 6.8 (hydrolysis of carbamate group) | ~8 days | In water | inchem.org |
| 20°C, pH 7 (aqueous hydrolysis DT50) | 16 days | herts.ac.uk | |
| pH 9 and 12 | Rapid hydrolysis | wikipedia.orgchemicalbook.in | |
| Acidic conditions | Stable | In water | wikipedia.org |
| Sunlight (aqueous solutions) | Rapid photodegradation | wikipedia.orgchemicalbook.in | |
| UV or natural sunlight (bi-distilled water) | Rapid degradation | inchem.org | |
| Sunlight-simulating fluorescent tubes (silica gel) | 3 days | Photodegradation | inchem.org |
| Mercury vapour lamp (water + 0.5% acetonitrile) | 18-24 hours (50% degradation) | Photodegradation | inchem.org |
| Sunlight-simulating lamp (water + 0.5% acetonitrile) | 5 days (20% degradation) | Photodegradation | inchem.org |
Degradation in Plant Matrices (e.g., apples)
This compound degrades in plants through similar pathways involving oxidation of sulfur and hydrolysis of the carbamate group, with quantitative differences compared to soil and animals. inchem.org In plants, this compound sulfoxide and this compound sulphone are the main products retaining the intact carbamate group. inchem.org Studies on apples have shown that this compound is degraded faster in the apple peel than in the interior of the fruit. unirioja.esnih.gov This suggests that degradation can occur relatively easily on the apple surface due to chemical and biological processes. unirioja.es Penetration into the fruit occurs, where degradation is slower. unirioja.es In Chinese cabbage, the parent compound disappeared rapidly after foliar application, with the sulfoxide derivative becoming the major residue. inchem.org The total residue gradually decreased over time, with a slow increase in the ratio of sulphone to sulfoxide. inchem.org
Bioavailability and Bioaccumulation Studies
Bioavailability refers to the extent to which a chemical can be absorbed by an organism, while bioaccumulation is the process by which a chemical accumulates in an organism's tissues over time. Studies on this compound have investigated these processes in different environmental compartments, including plants and animals.
In plants, this compound exhibits systemic properties, meaning it can be absorbed and translocated within the plant tissues. Research using 14C-labelled this compound demonstrated significant absorption by bean seedlings through their roots. After 4 days, 34.6% of the available 14C-ring-labelled this compound from a solution was absorbed, with distribution observed in roots (5.1%), stems (9.0%), and leaves (16.5%). Absorption was also noted following foliar application, with varying percentages absorbed by beans (60.7%), potatoes (29.0%), and sorghum (45.1%) 14 days after application inchem.org. This compound and its metabolites with an intact carbamate group, specifically this compound sulphoxide and sulphone, were found to accumulate mainly in the foliage of crops like potatoes, sugar beet, broad beans, and radish after granular application to the soil, highlighting its systemic action and accumulation in leaves inchem.org.
Studies in animals, specifically rats, have shown that this compound is readily absorbed after oral administration and rapidly eliminated inchem.org. When administered as a single oral dose, 41% of carbonyl-labelled this compound was eliminated in urine and 7% in faeces within 72 hours, while 47% was eliminated as 14CO2. For ring-labelled this compound, 96% was eliminated in urine and 2% in faeces within the same period inchem.org. This rapid elimination suggests a lower potential for significant bioaccumulation in rats. Investigations into the fate of water-soluble plant metabolites of this compound in rats also showed rapid elimination inchem.org.
While specific bioconcentration factor (BCF) or bioaccumulation factor (BAF) data for this compound in aquatic organisms were not extensively detailed in the provided snippets, the concept of bioaccumulation in aquatic environments is generally linked to a chemical's properties like the octanol-water partition coefficient (log Kow) and its persistence and metabolism in organisms mst.dksfu.canih.gov. A high log Kow can indicate a potential for a chemical to accumulate in the fatty tissues of organisms sfu.caresearchgate.net. This compound has a reported log Kow of 1.9 uni.lu or 3.0 herts.ac.uk, which suggests a moderate potential for bioconcentration in aquatic organisms, provided it is not rapidly metabolized by the organism rapaluruguay.org. However, this compound is considered highly toxic to aquatic life wikipedia.org.
The bioaccumulation of substances in organisms can be quantified using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in the organism to the concentration in water at equilibrium, and the bioaccumulation factor (BAF), which also accounts for uptake from the diet sfu.caresearchgate.net. A BCF value of 1,000 has been suggested as a threshold for chemicals warranting consideration for bioaccumulation potential epa.gov.
Data on the uptake of this compound and its sulphoxide and sulphone metabolites by beans following granular application provides insight into the accumulation dynamics in plants over time. The total residue levels (this compound + sulphoxide + sulphone) in green parts, pods, and beans were measured at different intervals after application.
Table: Uptake of this compound and Metabolites by Beans (mg/kg)
| Interval after Application (weeks) | Total Residue (I + II + III) in Green Parts | Total Residue (I + II + III) in Pods | Total Residue (I + II + III) in Beans |
| 4 | 159 | - | - |
| 6 | 61 | - | - |
| 8 | 49 | - | - |
| 12 | 78 | 0.95 | 0.27 |
*I: this compound, II: this compound sulphoxide, III: this compound sulphone. Data is from granular application inchem.org.
This table illustrates that the highest concentrations of total residue were found in the green parts of the bean plants, particularly at earlier time points, supporting the observation of accumulation in foliage inchem.org. Residues in pods and beans were significantly lower.
While comprehensive data on bioaccumulation in a wide range of organisms is limited in the provided text, the available studies indicate that this compound is absorbed by plants and, in animals like rats, is rapidly metabolized and excreted, suggesting a lower potential for long-term accumulation in these organisms. However, its toxicity to aquatic life highlights the importance of preventing its entry into aquatic ecosystems wikipedia.org.
Toxicological Research and Ecotoxicological Impacts of Ethiofencarb
Biochemical Mechanisms of Action
Ethiofencarb, like other carbamate (B1207046) insecticides, exerts its toxic effects primarily by inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in the nervous system. herts.ac.ukherts.ac.ukrivm.nl AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating nerve impulse transmission. rivm.nl Inhibition of AChE leads to the accumulation of ACh, causing overstimulation of cholinergic receptors and resulting in cholinergic toxicity. rivm.nl
Acetylcholinesterase Inhibition Kinetics and Reversibility
Carbamate insecticides, including this compound, inhibit AChE by carbamoylation of the enzyme's active site. This interaction forms an enzyme-carbamate complex. rivm.nl Unlike the inhibition caused by organophosphorus pesticides, the inhibition by carbamates is reversible. rivm.nloup.comresearchgate.net The carbamoyl-acetylcholinesterase complex dissociates relatively rapidly, leading to the regeneration of active AChE. rivm.nloup.com This reversibility contributes to carbamate pesticides generally being considered less dangerous in terms of human exposure compared to organophosphorus pesticides, although severe poisoning can still occur. oup.comresearchgate.net
Studies in rats have investigated the depression of acetylcholinesterase activity in plasma, erythrocytes, and brain following this compound administration. inchem.org For instance, male rats treated with a single oral dose of 10 mg/kg body weight showed a 25% depression of plasma cholinesterase and a 15% depression of erythrocyte cholinesterase within 2 hours. inchem.org
Effects on Other Biochemical Parameters
While the primary mechanism of action is AChE inhibition, research has also explored the effects of this compound on other biochemical parameters. Studies in rats have examined various parameters, including those related to hematology, clinical chemistry, and organ weights. inchem.org For example, a 3-month study in dogs fed diets containing this compound at concentrations up to 1000 ppm did not show significant differences in parameters of hematology, clinical chemistry, and urinalysis between treated and control groups. inchem.org However, increased relative liver weights were observed in male rats treated with 1000 ppm in their diet. inchem.org
Other studies on different insecticides, including some carbamates, have indicated that changes in biochemical parameters in body fluids can be sensitive indicators of early toxicity. who.int These can include alterations in enzyme activities like transaminases and effects on protein content. who.intij-aquaticbiology.com
Metabolism in Biological Systems (e.g., Mammals, Plants, Insects)
The metabolic fate of this compound is broadly similar across soil, plants, and animals, primarily involving oxidation of the sulfur atom and hydrolysis of the carbamate group, with quantitative differences in the products formed. inchem.org this compound is almost completely absorbed in mammals and rapidly excreted, mainly in the urine, in the form of metabolites. inchem.org
Oxidative Metabolism (e.g., Sulfoxide (B87167) and Sulfone Formation, Hydroxylation)
A major metabolic pathway for this compound involves the oxidation of the sulfur atom. This leads to the formation of this compound sulfoxide and this compound sulfone. wikipedia.orgchemicalbook.comresearchgate.netinchem.org These sulfoxidized metabolites retain the intact carbamate group and are often the main products in soil and plants. inchem.org In mammals, this compound is rapidly oxidized to its sulfoxide and sulfone derivatives. oup.comresearchgate.net
Hydroxylation also occurs in the metabolism of this compound. This includes hydroxylation of the N-methyl moiety and hydroxylation of the aromatic ring. wikipedia.orgchemicalbook.cominchem.org
Hydrolytic Metabolism and Phenolic Degradation Products
Hydrolysis of the carbamate group is another significant metabolic pathway. wikipedia.orgchemicalbook.cominchem.org This process yields phenolic degradation products. wikipedia.orgchemicalbook.comoup.comresearchgate.netinchem.org In animal metabolism studies, phenolic degradation products formed by the hydrolysis of the carbamate group have been detected. inchem.org For instance, studies in rats showed that this compound undergoes hydrolysis, producing a phenol (B47542) and a carbamic acid derivative which further breaks down to carbon dioxide. inchem.org Phenolic derivatives, such as phenol sulfoxide and phenol sulfone, are also formed and are primarily excreted as conjugates in mammals. oup.comresearchgate.net
Hydrolysis of this compound is influenced by pH, being stable under neutral and acidic conditions but rapidly hydrolyzed under basic conditions. chemicalbook.inchemicalbook.com
Conjugation Pathways (e.g., Sulfates and Glucuronides)
In mammals, metabolites of this compound, particularly the phenolic degradation products, undergo conjugation. chemicalbook.comoup.comresearchgate.netinchem.org The primary conjugation pathways involve the formation of sulfates and glucuronides. oup.comresearchgate.netinchem.org These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion, mainly in the urine. oup.comresearchgate.netinchem.org Studies in rats have shown that the sulfoxide and sulphone of the phenol are mainly excreted as conjugates. inchem.org In cows, conjugated metabolites were also eliminated in urine. inchem.org
Excretion Patterns and Metabolite Profiling
Studies in mammals, specifically rats, have shown that this compound is readily absorbed following oral administration and rapidly eliminated, primarily in the urine. wikipedia.orginchem.org Within 72 hours of a single oral dose, rats eliminated a significant percentage of the administered radiolabeled this compound, with the majority found in urine and a smaller amount in faeces. inchem.org When administered as a ring-labelled compound, 96% was eliminated in urine and 2% in faeces within 72 hours. inchem.org For carbonyl-labelled this compound, 41% was eliminated in urine, 7% in faeces, and 47% as 14CO2 within the same timeframe, indicating hydrolysis of the carbamate group. inchem.org
The metabolism of this compound involves oxidation of the sulfur atom and hydrolysis of the carbamate group. inchem.org The major metabolites identified in animals are this compound sulphoxide and this compound sulphone, as well as the sulphoxide and sulphone of the corresponding phenol. inchem.org The phenolic metabolites are primarily excreted as conjugates. inchem.org The parent compound, this compound, is detected in urine only in trace amounts. inchem.org Tissue residues detected after administration are generally low and decline rapidly. inchem.org Comparative studies have shown that ester hydrolysis of this compound is greater than that of carbaryl (B1668338) in mammalian species like rats, mice, guinea pigs, and gerbils. researchgate.net
The metabolic pathway of this compound is similar across soil, plants, and animals, differing mainly in quantitative aspects. inchem.org In soil and plants, this compound sulphoxide and sulphone are the main products retaining the intact carbamate group. inchem.org
Ecotoxicity to Non-Target Organisms
This compound is recognized for its toxicity to various non-target organisms, particularly in aquatic environments and to certain terrestrial invertebrates. herts.ac.ukwikipedia.org
This compound and its metabolites can be toxic to aquatic organisms. ontosight.ai this compound is classified as very toxic to aquatic life with long-lasting effects. fujifilm.comchemicalbook.comlgcstandards.com
This compound has demonstrated acute toxicity to aquatic organisms. The LC50 for Daphnia pulex is reported as 0.22 mg/L over 48 hours. fujifilm.com For rainbow trout, an LC50 of 12.8 mg/L over 96 hours has been reported, although the conditions of the bioassay were not specified. chemicalbook.com this compound is considered moderately toxic to fish and daphnia based on acute ecotoxicity assessments. herts.ac.uk
Interactive Data Table: Acute Toxicity to Aquatic Organisms
| Organism | Endpoint | Value | Duration | Source |
| Daphnia pulex | LC50 | 0.22 mg/L | 48 hours | fujifilm.com |
| Rainbow trout | LC50 | 12.8 mg/L | 96 hours | chemicalbook.com |
Chronic toxicity data for this compound on aquatic organisms are also considered. fujifilm.com The substance is classified as a chronic aquatic toxicant. fujifilm.comlgcstandards.com
Information specifically detailing sublethal effects of this compound on the reproduction and development of aquatic organisms was not extensively available in the provided search results. However, the classification of this compound as very toxic to aquatic life with long lasting effects suggests the potential for such impacts. fujifilm.comlgcstandards.com
This compound sulfoxide, a metabolite of this compound, is also used as an insecticide and works by inhibiting acetylcholinesterase in insects. ontosight.ai It is moderately soluble in water and has been detected in surface water and groundwater. ontosight.ai this compound sulfoxide is considered toxic to aquatic organisms, raising concerns about its environmental impact. ontosight.ai
This compound can impact terrestrial invertebrates. It is highly toxic to some bees via the oral route. herts.ac.uk Field studies have evaluated the toxicity of this compound to honeybee colonies. tandfonline.comtandfonline.com At 18°C, a dosage of 25 g a.i. in 10 litres of water resulted in 6.5% mortality of bees in colonies. tandfonline.com At a higher temperature (22-23°C) and a dosage of 50 g a.i. in 10 litres of water, this compound was more toxic than pirimicarb (B1678450) at the same dosage. tandfonline.comtandfonline.com However, at the recommended doses and under specific test conditions, this compound has been considered practically safe for bees in some studies. tandfonline.com A concentration of 0.409 kg this compound per hectare suppressed flying activity on the treated area for 6 hours without pronounced toxic effect in one study. tandfonline.com
Interactive Data Table: Toxicity to Honey Bees
| Compound | Dosage (g a.i. in 10 L water) | Temperature (°C) | Mortality (%) | Source |
| This compound | 25 | 18 | 6.5 | tandfonline.com |
| This compound | 50 | 22-23 | Higher than pirimicarb at same dosage | tandfonline.comtandfonline.com |
Carbamates, including this compound, are toxic to earthworms and other soil organisms. who.int Application of carbamates to soil can lead to a significant reduction in the earthworm population, although numbers may recover due to the relatively rapid breakdown of these compounds. who.int An LC50 value of 14 µg/cm² over 2 days for Eisenia foetida has been reported for this compound, this compound sulfoxide, and this compound sulfone combined. chemikalieninfo.de
Interactive Data Table: Toxicity to Earthworms
| Organism | Endpoint | Value | Duration | Compound(s) | Source |
| Eisenia foetida | LC50 | 14 µg/cm² | 2 days | This compound, sulfoxide, and sulphone (combined) | chemikalieninfo.de |
Terrestrial Invertebrates (e.g., Bees, Earthworms)
Lethal and Sublethal Effects on Beneficial Insects (e.g., Aphid Parasitoids)
Carbamate insecticides, including this compound, are generally considered highly toxic to many beneficial insects. wur.nl Research indicates that while some selective insecticides aim to minimize harm to beneficial insects, the responses can vary significantly among different species, even those closely related. grdc.com.aubiorxiv.org Systemic insecticides can contaminate honeydew excreted by phloem-feeding insects like aphids, which is a food source for beneficial insects such as parasitoid wasps and generalist predators. wur.nlnih.gov This contaminated honeydew can be toxic to these non-target organisms. wur.nlnih.gov
Avian and Mammalian Ecotoxicology
This compound is considered moderately toxic to mammals if ingested. herts.ac.uk It is also moderately toxic to birds acutely. herts.ac.uk Differences in toxicity between birds and mammals for cholinesterase-inhibiting pesticides like organophosphates and carbamates have been frequently reported, with higher toxicity often observed in birds. nih.gov This can be influenced by factors such as metabolic enzyme activity and sensitivity at the toxicological target site. nih.gov While toxicity data is often available for standard avian species and rats, predicting the toxicity of formulated products based solely on the active substance can be complex, although in many cases, the toxicity of formulated products can be reliably predicted from the active substance toxicity. nih.gov
Genotoxicity and Mutagenicity Studies
Genotoxicity refers to the ability of a substance to damage DNA, potentially leading to mutations and genetic alterations. rroij.com Mutagenicity is a specific type of genotoxicity that results in permanent transmissible changes in the genetic material. rroij.com
In Vitro Genotoxicity Assays
In vitro assays, using cultured cells or cell-free systems, are employed to evaluate the genotoxic potential of chemicals. rroij.com Common methods include the comet assay, which detects DNA strand breaks, and the Ames test, which assesses mutagenicity using bacteria. rroij.com Studies investigating the genotoxic effects of various pesticides, including this compound, on human peripheral blood lymphocytes using the alkaline comet assay have been conducted. dergipark.org.trjst.org.indergipark.org.tr One study found that this compound did not induce DNA damage in a dose- and incubation time-dependent manner in human peripheral blood lymphocytes at the concentrations and time points tested. dergipark.org.trjst.org.in This study also indicated that this compound was not cytotoxic under the tested conditions. jst.org.in However, the same study suggested that further research is needed to fully understand the genotoxic effects of this compound. dergipark.org.trjst.org.in
In Vivo Genotoxicity Assessments
In vivo studies involve exposing animals to test substances to assess DNA damage in target tissues. rroij.com A dominant-lethal test in male mice treated with a single oral dose of this compound showed no indication of treatment-related pre- and post-implantation losses, suggesting no mutagenic effect in this in vivo system. inchem.org
Based on available in vivo and in vitro mammalian test systems, there has been no conclusive evidence demonstrating the genotoxic effects of this compound. dergipark.org.trjst.org.in
Neurotoxicity and Cholinergic Syndrome
This compound is an acetylcholinesterase inhibitor. herts.ac.uk The toxicity of carbamate insecticides, like this compound, is primarily due to the reversible inhibition of the AChE enzyme in nervous tissue and at neuromuscular junctions. merckvetmanual.com This inhibition leads to the accumulation of acetylcholine (ACh), causing overstimulation of muscarinic and nicotinic ACh receptors. merckvetmanual.com This overstimulation results in signs of hypercholinergic activity, including hypersecretions, convulsions, and muscle fasciculations. merckvetmanual.com This constellation of symptoms is often referred to as cholinergic syndrome or cholinergic crisis. unios.hrdovepress.com
Central Nervous System Effects
This compound's impact on the central nervous system (CNS) is primarily linked to the accumulation of acetylcholine in the brain due to cholinesterase inhibition. oup.com This excess acetylcholine can depress motor neuron function and potentially cause incoordination. oup.com However, the CNS toxicity of this compound is generally less severe compared to organophosphorus poisoning because this compound has poor penetration of the blood-brain barrier. oup.com Despite this, this compound has been highlighted in scientific papers as extremely toxic to the central nervous system. mdpi.com Research suggests that agricultural chemicals, including carbamates like this compound, may play a role in CNS impacts and neurological diseases. researchgate.netbeyondpesticides.org Studies have found the presence of various pesticides and their metabolites within human cerebrospinal fluid (CSF), which is crucial for CNS development, suggesting their potential as biomarkers for neurological diseases. beyondpesticides.org
Peripheral Nervous System Effects
The accumulation of acetylcholine at peripheral nervous system sites, such as muscarinic receptors at parasympathetic neuroeffector junctions and nicotinic receptors at skeletal muscle and autonomic ganglia, contributes to the peripheral effects of this compound poisoning. oup.com Excess acetylcholine at skeletal muscle and neuromuscular junctions can lead to muscle twitching or paralysis. oup.com Signs and symptoms of this compound poisoning related to peripheral nervous system effects include muscle weakness, salivation, nausea, vomiting, abdominal pain, and diarrhea. oup.com Severe intoxications can result in respiratory depression and pulmonary edema, contributing to respiratory failure, although this appears to be a centrally mediated process with peripheral contributions. oup.commdpi.com Long-term pesticide exposure, which could include this compound, has been associated with increased abnormality of nerve conductions, particularly in sensory nerves, and decreased tibial nerve compound muscle action potential amplitudes. nih.gov
Interactions with Other Contaminants and Synergistic Effects
The toxicity of this compound can be influenced by its interactions with other contaminants present in the environment. Mixture toxicity of substances acting through a common mode of action, such as cholinesterase inhibition, can often be predicted by dose addition. pops.int However, synergistic or antagonistic effects can occur when contaminants influence the potency of others. pops.int Synergistic interactions, where the combined effect of chemicals is greater than the sum of their individual effects, are a significant concern in environmental toxicology. nih.gov Mechanisms causing synergistic interactions can involve effects on bioavailability, uptake, internal transportation, metabolization, binding at the target site, and excretion of the chemicals. nih.gov While the search results did not provide specific data tables on synergistic effects of this compound with other named compounds, studies on pesticide mixtures in water have shown synergistic interactions that enhance toxicity to aquatic life. wrc.org.za Research on the cocktail effects of pesticides and pharmaceuticals frequently detected in the environment has demonstrated synergistic effects in various mixtures, even at environmentally relevant concentrations. mdpi.com This highlights the potential for this compound, as a common environmental contaminant, to be involved in synergistic interactions with other chemicals, leading to increased toxicity.
Analytical Methodologies for Ethiofencarb and Its Metabolites
Extraction and Sample Preparation Techniques
Sample preparation is a critical step in the analysis of ethiofencarb and its metabolites, aiming to isolate and concentrate the analytes from the matrix while removing interfering substances. Various techniques have been developed and applied for this purpose. interchim.freasychem.orguni.lunih.govacs.org
Solid-liquid extraction (SLE) is a common technique for extracting pesticides from solid or semi-solid matrices. In the context of this compound analysis, samples like fruits and vegetables can be homogenized and extracted with organic solvents. researchgate.net For instance, acetone (B3395972) has been used to homogenize samples, followed by extraction with a dichloromethane-hexane mixture. researchgate.net Soxhlet extraction is another SLE method that involves continuous extraction with a solvent, and it has been applied for monitoring pesticides, including this compound, in samples like apples. ipp.pt
Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest while the matrix components are washed through. easychem.orgacs.org Different types of SPE cartridges, such as aminopropyl-bonded silica (B1680970), C18, silica, and Florisil, have been employed in carbamate (B1207046) pesticide analysis, including this compound and its metabolites. researchgate.netresearchgate.netnih.govkojvs.orgjfda-online.com For example, an aminopropyl cartridge was used to elute carbamates with methanol (B129727) in dichloromethane (B109758) after initial extraction. researchgate.netkojvs.org SPE can help to significantly decrease matrix interference effects, particularly in complex matrices like ginger. hpst.cz Automated SPE systems have also been developed for extracting pesticides from water samples. ca.gov
Microextraction techniques are designed to reduce solvent consumption and sample size while achieving sufficient analyte concentration. These techniques include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), such as single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). easychem.orgacs.orgresearchgate.netxn--untersuchungsmter-bw-nzb.deusp.br DLLME, for instance, has been coupled with HPLC for the determination of carbamate pesticides, including this compound, in water samples. researchgate.netnih.gov While SPME offers advantages like solvent elimination, it can face limitations such as fiber lifespan and selectivity in complex matrices. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation method that has gained significant popularity for multi-residue pesticide analysis in food samples, particularly those with high water content. interchim.fracs.orgshimadzu.com The method typically involves acetonitrile (B52724) extraction followed by a salting-out step and a cleanup step using dispersive solid-phase extraction (d-SPE). mdpi.cominterchim.fracs.org QuEChERS methods are known for their simplicity, speed, cost-effectiveness, and high recovery for a wide range of pesticides, including this compound and its metabolites. mdpi.cominterchim.frxn--untersuchungsmter-bw-nzb.de The d-SPE step often utilizes sorbents like primary secondary amine (PSA) to remove interfering matrix components such as organic acids and plant pigments. mdpi.cominterchim.fr Modified QuEChERS methods have been developed to extend their applicability to dry and fatty food matrices. mdpi.com Recoveries for this compound using QuEChERS-based methods have been reported within acceptable ranges. mdpi.comxn--untersuchungsmter-bw-nzb.de
Microextraction Techniques
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound and its metabolites from other co-extracted compounds and for their subsequent detection and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used. interchim.freasychem.orguni.lunih.govshimadzu.comresearchgate.net
Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. easychem.orguni.lunih.govnih.gov Selective detectors are often coupled with GC to enhance sensitivity and specificity for pesticides containing specific elements. The nitrogen-phosphorus detector (NPD) and flame photometric detector (FPD) are commonly used for the analysis of nitrogen- and sulfur-containing pesticides, respectively, including this compound and its metabolites. ipp.ptresearchgate.neteasychem.orguni.lunih.govnih.govjst.go.jpnih.govepa.gov The NPD is a flame ionization detector modified to enhance the response to nitrogen and phosphorus. epa.gov The FPD measures the emission of sulfur- or phosphorus-containing species. epa.gov GC-NPD has been used for the analysis of this compound and its metabolites in various samples, including water and agricultural products. ipp.ptjst.go.jpnih.gov GC coupled with mass spectrometry (GC-MS) is also used for the identification and quantification of this compound and its degradation products. ipp.ptresearchgate.netnih.gov Dual-column GC systems with both NPD and FPD detectors can be used for simultaneous analysis and confirmation. jst.go.jpnih.govepa.gov
Here is a table summarizing some analytical parameters for this compound and its metabolites found in the search results:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Detection Method Examples | Sample Matrices Examples |
| This compound | C₁₁H₁₅NO₂S | 225.31 | 34766 | GC-NPD, GC-FPD, GC-MS, HPLC-UV, HPLC-FL | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |
| This compound sulfoxide (B87167) | C₁₁H₁₅NO₃S | 241.31 | 3035207 | GC-NPD, GC-MS, HPLC-FL, HPLC-MS/MS | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |
| This compound sulfone | C₁₁H₁₅NO₄S | 257.31 | 119490 | GC-NPD, GC-MS, HPLC-FL, HPLC-MS/MS | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |
Table 1: Analytical Parameters for this compound and its Metabolites
| Compound | PubChem CID | Detection Method Examples | Sample Matrices Examples |
| This compound | 34766 | GC-NPD, GC-FPD, GC-MS, HPLC-UV, HPLC-FL | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |
| This compound sulfoxide | 3035207 | GC-NPD, GC-MS, HPLC-FL, HPLC-MS/MS | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |
| This compound sulfone | 119490 | GC-NPD, GC-MS, HPLC-FL, HPLC-MS/MS | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |
Table 2: Recovery and Detection Limits for this compound and Metabolites in Selected Studies
| Matrix | Extraction Method | Analytical Technique | Analytes | Recovery (%) | Detection Limit (ppb) | Source |
| Rice, Apple, Cabbage | Acetone extraction + Dichloromethane-hexane + SPE (aminopropyl) | HPLC-FL | This compound (E0), this compound sulfoxide (E1), this compound sulfone (E2) | 60-103 | E0: 2, E1: 1, E2: 1 | researchgate.netnih.gov |
| Rice | Modified QuEChERS | HPLC-MS/MS | This compound | 89-105 | 5 μg/kg (approx. 5 ppb) | mdpi.comresearchgate.net |
| Surface/Ground Water | SPE | LC-PICL-FL | This compound | 87-110 | 0.06-0.27 ng/mL (approx. 0.06-0.27 ppb) | nih.gov |
| Agricultural Products (Spinach, Tomato, Apple, Strawberry, Brown Rice) | Acetonitrile extraction + Salting-out + GPC + Mini-column | GC-NPD/FPD | This compound | 71-127 | 0.3-5 (NPD), 2-20 (FPD) | jst.go.jpnih.gov |
Note: Recovery ranges and detection limits can vary significantly depending on the specific matrix, sample preparation method, and analytical conditions.
Liquid Chromatography (LC) with Various Detectors (e.g., UV, DAD)
Liquid chromatography is a widely used technique for the analysis of this compound and other carbamate pesticides. LC allows for the separation of these compounds from complex sample matrices. Various detectors can be coupled with LC to detect and quantify this compound.
Ultraviolet (UV) detection is a common method used with HPLC for this compound analysis. For instance, HPLC with UV detection at 194 nm has been employed for the determination of this compound. ipp.pt Another study utilized UV detection at 235 nm for the simultaneous determination of this compound and other carbamates. researchgate.netresearchgate.net
Diode-array detection (DAD) offers the advantage of monitoring multiple wavelengths simultaneously and acquiring full spectra, which aids in peak identification and confirmation. ipp.ptaustinpublishinggroup.com HPLC coupled with UV-DAD has been developed and validated for the trace determination of carbamate pesticides, including those structurally similar to this compound, in environmental water samples. researchgate.net This method allows for the simultaneous determination of multiple carbamates without the need for derivatization. researchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established technique for the determination of this compound residues. It offers improved separation efficiency and sensitivity compared to traditional LC. HPLC with UV detection has been used for this compound analysis in various matrices. ipp.pt For example, a method using HPLC with UV detection at 235 nm on a Zorbax Eclipsed XGB C-8 column with an acetonitrile-water mobile phase has been described for the simultaneous determination of this compound and other carbamate pesticides in food grains, fenugreek leaves, and apples. researchgate.netresearchgate.net This method achieved good separation and recoveries over 80%. researchgate.net
HPLC with fluorescence detection, often involving post-column derivatization to convert carbamates into fluorescent compounds, has also been applied for sensitive this compound analysis. ipp.ptresearchgate.netnih.gov This approach can provide lower detection limits. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers even greater speed, resolution, and sensitivity compared to conventional HPLC due to the use of smaller particle size columns and higher pressures. diva-portal.org UHPLC is increasingly coupled with mass spectrometry for the analysis of this compound and its metabolites. diva-portal.orgthermofisher.comshimadzu.comhpst.cz
UHPLC coupled with quadrupole-linear ion trap mass spectrometry (QTRAP) has been used for the systematic analysis of carbamate pesticide residues, including this compound, in various samples using the QuEChERS method for extraction. researchgate.net Another study employed UHPLC coupled with a quadrupole Orbitrap high-resolution mass spectrometer (UHPLC-Q-Orbitrap HRMS) for multi-residue analysis of pesticides in botanical nutraceuticals, demonstrating its capability for screening a large number of pesticides. nih.gov The use of UHPLC-MS/MS allows for faster analysis times and improved throughput. shimadzu.comeurl-pesticides.eu
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful detection technique that provides structural information and high sensitivity, making it indispensable for the identification and quantification of this compound and its metabolites in complex matrices. herts.ac.ukresearchgate.netthermofisher.comshimadzu.cominchem.orgnih.gov MS is often coupled with chromatographic techniques like GC and LC. herts.ac.ukresearchgate.netshimadzu.cominchem.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and particularly tandem mass spectrometry (GC-MS/MS) are used for the analysis of this compound and its less polar metabolites. GC-MS has been used to assess this compound photoproducts and establish cleavage mechanisms. ipp.pt GC in combination with MS has also been used to analyze this compound and its metabolites in comparative photodegradation kinetic studies. ipp.ptresearchgate.netcapes.gov.br
GC-MS/MS provides enhanced selectivity and sensitivity by monitoring specific precursor-product ion transitions. shimadzu.comeurl-pesticides.eu A method combining QuEChERS extraction with GC-MS/MS has been validated for the analysis of numerous pesticides, including this compound, in matrices like rye grass hay. eurl-pesticides.eu GC-MS/MS is particularly useful for compounds that are volatile or can be easily derivatized for GC analysis. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely applied for the analysis of this compound and its more polar metabolites, which are not suitable for GC without derivatization. researchgate.netshimadzu.comhpst.cznih.gov LC-MS/MS offers high sensitivity and specificity for the determination of this compound residues in various food and environmental samples. sigmaaldrich.comthermofisher.comshimadzu.comhpst.cznih.gov
LC-MS/MS methods have been developed for the simultaneous determination of this compound and its oxidized metabolites, such as sulfoxide and sulfone. hpst.cz These methods often involve sample extraction (e.g., QuEChERS) followed by LC separation and detection using triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode. shimadzu.comhpst.czeurl-pesticides.eu MRM transitions are selected for the precursor ion and specific product ions of this compound and its metabolites, providing high selectivity and minimizing matrix interference. shimadzu.comhpst.czeurl-pesticides.eu For example, for this compound, a target MRM transition might be 226.10 > 107.00. shimadzu.comlcms.cz LC-MS/MS methods have shown good linearity, accuracy, and precision for this compound analysis in various matrices. shimadzu.comlcms.czresearchgate.net
UHPLC-MS/MS is increasingly used for multi-residue pesticide analysis, offering faster run times and improved performance. diva-portal.orgshimadzu.comeurl-pesticides.eunih.gov
Identification of Degradation Products and Metabolites using MS
Mass spectrometry is crucial for the identification and characterization of this compound degradation products and metabolites. This compound can undergo degradation through various pathways, including oxidation and hydrolysis, leading to the formation of metabolites such as this compound sulfoxide and this compound sulfone. ipp.ptinchem.orgnih.govuni.lunacchemical.com
MS, particularly in combination with chromatography (GC-MS, LC-MS), allows for the separation and detection of these transformation products. ipp.ptresearchgate.netcapes.gov.brmdpi.com By analyzing the fragmentation patterns in the mass spectra, the structures of unknown degradation products and metabolites can be elucidated. ipp.ptmdpi.comcardiff.ac.uk High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are invaluable for determining the elemental composition of fragment ions and confirming the identity of metabolites and degradation products. thermofisher.commdpi.comchromatographyonline.comresearchgate.net Studies have used GC/MS and LC-MS/MS to identify intermediates formed during the photocatalytic degradation of this compound. mdpi.com For instance, 2-[(ethylsulfonyl)methyl]phenol has been identified as an intermediate product of this compound degradation using SPME-GC/MS. mdpi.com
The analysis of this compound and its metabolites often involves methods that simultaneously determine compounds with an intact carbamate structure. inchem.org Oxidation with potassium permanganate (B83412) can convert this compound and this compound sulfoxide to the sulfone for total carbamate residue determination by GC. inchem.org
Electroanalytical Techniques
Electroanalytical techniques offer sensitive and cost-effective approaches for the determination of electroactive compounds like this compound and its transformation products. These methods measure the electrical properties of an analyte solution as a function of applied potential or current.
Voltammetric Studies (e.g., Cyclic Voltammetry, Square Wave Voltammetry)
Voltammetry involves applying a varying potential to a working electrode immersed in a sample solution and measuring the resulting current. Different voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), provide information about the electrochemical behavior of the analyte, including its oxidation and reduction potentials and reaction mechanisms.
Studies on the voltammetric behavior of this compound have been reported using various electrodes, including glassy carbon electrode (GCE) and hanging mercury drop electrode (HMDE). researchgate.net The oxidative mechanism of this compound on GCE has been found to be irreversible, with a maximum intensity current observed at +1.20 V vs. AgCl/Ag at pH 1.9. researchgate.net SWV has been used to obtain a linear calibration line for this compound within a concentration range of 1.0 × 10⁻⁴ to 8.0 × 10⁻⁴ mol L⁻¹ using GCE. researchgate.net
The reduction of this compound has also been explored using HMDE, showing a well-defined peak at –1.00 V vs. AgCl/Ag over a wide pH range, with a higher signal at pH 7.0. researchgate.net Linearity was observed in the concentration range of 4.2 × 10⁻⁶ and 9.4 × 10⁻⁶ mol L⁻¹. researchgate.net
Furthermore, the electrochemical activity of 2-(ethylthiomethyl)phenol (EMP), a phenolic compound produced from the alkaline hydrolysis of this compound, has been examined. researchgate.net EMP is oxidized on GCE at +0.75 V vs. AgCl/Ag with a maximum peak intensity current at pH 3.2, but it shows no reduction activity on HMDE. researchgate.net
Voltammetric methods can face challenges with signal overlapping when analyzing mixtures of pesticides. Chemometric methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) and Unfolded Partial Least Squares regression followed by Residual Bilinearization (U-PLS/RBL) have been applied to address this issue, enabling the quantitation of this compound in the presence of interfering pesticides like fenobucarb (B33119) and bendiocarb, even with highly overlapped voltammetric signals. researchgate.netnih.gov
Flow Injection Analysis with Amperometric Detection
Flow Injection Analysis (FIA) coupled with amperometric detection is a technique that allows for rapid and automated analysis. In this setup, the sample is injected into a carrier stream that flows through a detector where the electrochemical reaction occurs at a constant applied potential, and the resulting current is measured. researchgate.net
An FIA system connected to an amperometric detector has been developed for the determination of EMP, the hydrolysis product of this compound. researchgate.net This system enabled the determination of EMP over a concentration range of 1.0 × 10⁻⁷ and 1.0 × 10⁻⁵ mol L⁻¹ with a sampling rate of 60 h⁻¹. researchgate.net The results obtained using this FIA methodology showed good agreement with those from high-performance liquid chromatography (HPLC), with relative deviations lower than 4%. researchgate.net Recovery trials performed with this method yielded values between 98% and 104%. researchgate.net
The association of voltammetric detection with flow analysis systems like FIA offers advantages such as high sampling throughput, wide linear concentration ranges, precision, accuracy, and low detection limits, facilitating the determination of very low concentrations. researchgate.netresearchgate.net
Immunochemical Methods (e.g., ELISA)
Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize the specific binding between antibodies and antigens (in this case, this compound or its metabolites) for detection and quantification. These methods are known for their high sensitivity and ability to analyze multiple samples simultaneously. feedplanetmagazine.comvscht.cz
ELISA methods are particularly useful for the detection of low-molecular-weight compounds, which often act as haptens and need to be conjugated to a carrier protein to elicit an immune response and produce antibodies. vscht.cznih.gov Competitive ELISA is a common format used for the detection of haptens like pesticides. vscht.czmdpi.com In this format, there is a competition between the free analyte in the sample and an immobilized analyte conjugate for binding to a limited amount of specific antibodies. mdpi.com
While general information on ELISA for pesticide detection is available, specific detailed research findings or data tables solely focused on the application of ELISA for this compound and its metabolites were not prominently found in the search results within the specified constraints. However, immunochemical methods are recognized as an alternative to conventional methods for pesticide residue analysis, offering speed, simplicity, and lower cost. vscht.czresearchgate.net
Method Validation and Quality Assurance in this compound Analysis
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing accurate, reliable, and repeatable results. zamann-pharma.comsnu.ac.krdemarcheiso17025.comslideshare.net For pesticide residue analysis, method validation typically involves evaluating several key performance characteristics. snu.ac.krdemarcheiso17025.comslideshare.neteuropa.eu Quality assurance procedures are also essential to maintain the reliability of analytical results over time.
Linearity, Sensitivity, and Detection Limits
Linearity refers to the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a specified range. snu.ac.kreurl-pesticides.eu It is typically assessed by analyzing a series of standards at different concentrations and plotting the instrument response against the concentration. zamann-pharma.comsnu.ac.kr A linear calibration line is expected, often evaluated by the correlation coefficient (r²). zamann-pharma.comresearchgate.net For this compound analysis using SWV, a linear calibration line was obtained from 1.0 × 10⁻⁴ to 8.0 × 10⁻⁴ mol L⁻¹. researchgate.net
Sensitivity is the ability of a method to respond to changes in analyte concentration. It is often related to the slope of the calibration curve.
Detection Limit (LOD) is the lowest concentration or amount of analyte that can be reliably detected, but not necessarily quantified. snu.ac.krelementlabsolutions.com It is the amount or concentration that can be distinguished from a blank. snu.ac.kr
Quantitation Limit (LOQ) is the lowest concentration or amount of analyte that can be determined with an acceptable level of accuracy and precision. snu.ac.kreurl-pesticides.eu The LOQ is generally higher than the LOD and is often defined as the lowest validated spike level that meets the method performance criteria for recovery and precision. eurl-pesticides.eu
While specific LOD and LOQ values for this compound using various methods were not consistently found across the search results, the principle of determining these limits is a standard part of method validation. For example, in a voltammetric study of bendiocarb, a related N-methylcarbamate, detection limits of 0.77 µg/ml for DPV and 0.44 µg/ml for SWV were reported. researchgate.net For the FIA method for EMP, a concentration range of 1.0 × 10⁻⁷ to 1.0 × 10⁻⁵ mol L⁻¹ was determined. researchgate.net
Accuracy and Precision (e.g., Recoveries, RSD)
Accuracy expresses the closeness of agreement between the measured value and the true value or an accepted reference value. zamann-pharma.comelementlabsolutions.comeuropa.eu It is often assessed through recovery studies, where known amounts of the analyte are added to blank matrix samples, and the percentage of the added amount that is recovered by the method is determined. zamann-pharma.comeuropa.eu Acceptable recovery ranges are typically specified in validation guidelines, such as 70-120% for various matrices, although stricter criteria may apply depending on the concentration level and matrix type. europa.eu For the FIA method for EMP, recovery values between 98% and 104% were obtained. researchgate.net
Precision expresses the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. zamann-pharma.comelementlabsolutions.comeuropa.eu Precision can be evaluated at different levels, including repeatability (same analyst, same day) and intermediate precision (different days, analysts, or instruments). zamann-pharma.comeuropa.eu It is commonly expressed as the Relative Standard Deviation (RSD), also known as the Coefficient of Variation (CV). zamann-pharma.commyfoodresearch.com Lower RSD values indicate higher precision. Acceptance criteria for RSD vary depending on the concentration level and guidelines, but values below 20% are often considered acceptable, with lower percentages expected at higher concentrations. europa.eueurl-pesticides.eumyfoodresearch.com For the FIA method for EMP, relative deviations lower than 4% were observed when compared to HPLC. researchgate.net
Method validation guidelines, such as those from the European Commission, provide detailed requirements for recovery and precision at different concentration levels for food and feed samples. europa.eu For example, at concentration levels between >0.01 and ≤0.1 mg/kg, the acceptable range for mean recoveries is 70-120%, with a required RSD of ≤20%. europa.eu
Resistance Mechanisms and Management Strategies
Biochemical Resistance Mechanisms
Biochemical resistance involves the alteration of enzymes or target sites within the insect, leading to reduced insecticide toxicity. mdpi.com
Target-Site Insensitivity (e.g., Acetylcholinesterase Modifications)
Ethiofencarb, as a carbamate (B1207046) insecticide, primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme essential for nerve function. uni-stuttgart.deirac-online.orgwikipedia.org Target-site insensitivity can occur through modifications to the AChE enzyme that reduce its binding affinity for this compound. uni-stuttgart.deresearchgate.net This means that even if the insecticide reaches the target site, it cannot effectively inhibit the enzyme, thus preserving normal nerve function. researchgate.net While some mutations in AChE can lead to reduced sensitivity to carbamates, the degree of insensitivity can vary depending on the specific mutation and insecticide. uni-stuttgart.deresearchgate.netresearchgate.net Studies have investigated altered AChE as a resistance mechanism in various pests, including those resistant to carbamates like fenobucarb (B33119). researchgate.net In some cases, insecticide-insensitive AChE can enhance resistance conferred by other mechanisms, such as elevated esterase activity. researchgate.net
Enhanced Metabolic Detoxification (e.g., Esterases, Cytochrome P450 Monooxygenases)
Enhanced metabolic detoxification is a common resistance mechanism where insects break down or modify the insecticide molecule into less toxic substances. mdpi.comresearchgate.netirac-online.org This is primarily mediated by enzyme superfamilies such as carboxylesterases (CbEs), cytochrome P450 monooxygenases (P450s), and glutathione (B108866) S-transferases (GSTs). mdpi.comresearchgate.netresearchgate.netmdpi.com
Carboxylesterases play a significant role in the metabolism and detoxification of carbamates, including this compound. researchgate.net Increased esterase activity can lead to the hydrolysis of this compound, rendering it ineffective. mdpi.comresearchgate.net
Cytochrome P450 monooxygenases are another major group of enzymes involved in insecticide detoxification. mdpi.comresearchgate.netresearchgate.netmdpi.com P450s can oxidize organic compounds, making them more water-soluble and easier to excrete. mdpi.com Overexpression of certain CYP genes, particularly those in the CYP3 and CYP4 families, has been linked to increased metabolic detoxification of various insecticides, including carbamates. researchgate.net While specific research detailing this compound metabolism by P450s was not extensively found, P450s are known to metabolize carbamates like carbaryl (B1668338) and carbofuran, suggesting a potential role in this compound resistance. researchgate.netfrontiersin.org
Enhanced activity of these detoxification enzymes can result from gene amplification or increased gene expression in resistant insect populations. mdpi.comresearchgate.net
Physiological and Behavioral Resistance Mechanisms
Beyond biochemical changes, insects can also exhibit physiological or behavioral adaptations that contribute to resistance. eppo.intmdpi.compnwpestalert.netirac-online.org
Reduced Cuticular Penetration
Reduced cuticular penetration involves modifications to the insect's cuticle, the outer protective layer, which slow down or reduce the absorption of the insecticide into the body. mdpi.comirac-online.orgnih.govnih.govresearchgate.net This can involve changes in cuticle thickness or alterations in its composition, such as increased lipid content. mdpi.comnih.gov While reduced penetration alone may not confer high levels of resistance, it can work synergistically with other mechanisms, like metabolic detoxification, to enhance survival. irac-online.orgnih.govresearchgate.net This mechanism has been reported for various insecticide classes. irac-online.org
Behavioral Avoidance
Behavioral avoidance refers to the ability of insects to alter their behavior to minimize exposure to insecticides. eppo.intmdpi.compnwpestalert.netirac-online.orgvdci.netmdpi.com This can include avoiding treated surfaces, altering feeding patterns, or leaving treated areas. mdpi.comirac-online.orgvdci.netmdpi.comi.moscow Behavioral resistance, or avoidance, can be an innate response or can be learned after exposure to sublethal doses of insecticides. mdpi.comnih.gov This mechanism can reduce the selection pressure on the insect population, potentially slowing the development of physiological resistance. mdpi.com Behavioral resistance has been reported for several classes of insecticides, including carbamates. irac-online.orgmdpi.com
Cross-Resistance Patterns with Other Insecticide Classes
Cross-resistance occurs when a pest population resistant to one insecticide also exhibits resistance to other insecticides, often those with the same mode of action or similar metabolic detoxification pathways. jcpa.or.jpirac-online.orgmdpi.comcore.ac.uk Since this compound is a carbamate that inhibits AChE, resistance to this compound may confer cross-resistance to other carbamates and potentially to organophosphates, which also target AChE. irac-online.orgirac-online.orgwikipedia.org
Metabolic resistance mechanisms, such as enhanced activity of esterases and cytochrome P450s, can be broad-spectrum and confer cross-resistance to insecticides from different chemical classes that are metabolized by the same enzymes. irac-online.orgirac-online.orgresearchgate.netmdpi.com For example, increased esterase activity can lead to resistance to both organophosphates and carbamates. researchgate.netresearchgate.net Similarly, P450-mediated detoxification can contribute to resistance across multiple insecticide classes, including pyrethroids, neonicotinoids, carbamates, and organophosphates. researchgate.net
Studies on cross-resistance patterns in various insect pests have shown that resistance to one insecticide can lead to varying levels of resistance or tolerance to others, depending on the specific resistance mechanisms present in the population. mdpi.comcore.ac.ukresearchgate.netnih.gov For instance, a population resistant to an organophosphate might show cross-resistance to other organophosphates and potentially pyrethroids. researchgate.net Similarly, resistance to a neonicotinoid has been shown to confer cross-resistance to other neonicotinoids and, in some cases, carbamates. nih.gov
Strategies for Insecticide Resistance Management (IRM)
Effective insecticide resistance management (IRM) is crucial to preserve the efficacy of insecticides like this compound and ensure sustainable pest control. irac-online.orgarizona.educroplife.co.zaufl.edujcpa.or.jpcroplife.org.au IRM strategies aim to minimize the selection pressure that leads to the evolution of resistant pest populations. arizona.eduufl.edujcpa.or.jpcroplife.org.auirac-online.org The core principle involves reducing the frequency with which a pest population is exposed to insecticides with the same mode of action. usda.govcroplife.org.auirac-online.orgcroplife.org.austarbarproducts.com Continuous or repeated use of insecticides from the same chemical group significantly increases the risk of rapid resistance build-up. croplife.org.au
IRM programs often involve a combination of tactics designed to diversify the control methods applied against a pest population. mbimph.comusda.govirac-online.orgcroplife.org.auirac-online.orgahdb.org.uk Key components include monitoring pest populations to determine the need for control and the appropriate timing of applications, adhering to recommended application rates, and assessing treatment efficacy. croplife.org.auirac-online.orgahdb.org.ukepa.gov If control failure is observed after an optimal application, repeat applications with insecticides from the same mode of action group should be avoided. ahdb.org.uk
Rotation of Insecticide Classes
Rotating insecticides with different modes of action is a fundamental strategy in preventing or delaying the development of resistance. irac-online.orgcroplife.co.zaufl.edujcpa.or.jpusda.govirac-online.orgscribd.comcroplife.org.auirac-online.orgcroplife.org.austarbarproducts.comucanr.eduarizona.edu This approach ensures that successive generations of a pest are not continuously exposed to compounds that affect the same target site or metabolic pathway. irac-online.orgirac-online.orgarizona.edu For this compound, which belongs to IRAC Group 1A (carbamates), effective rotation involves alternating its use with insecticides from different IRAC groups that have distinct modes of action. irac-online.orgarizona.educroplife.co.zaufl.edujcpa.or.jpcroplife.org.au
Applications are often organized into "spray windows" or blocks based on crop development stages and pest biology. irac-online.orgirac-online.orgarizona.edu Within a spray window, multiple applications of an insecticide from the same MoA group might be permissible, but it is generally recommended to avoid treating successive pest generations with insecticides from the same group. irac-online.orgirac-online.orgarizona.edu Alternating or sequencing compounds from different MoA groups provides a sustainable approach to IRM. irac-online.orgarizona.educroplife.co.zaufl.edujcpa.or.jpscribd.com
Metabolic resistance mechanisms can sometimes confer cross-resistance between different MoA groups. irac-online.orgirac-online.orgscribd.com Where such cross-resistance is known to occur, rotation strategies may need to be modified accordingly. irac-online.orgirac-online.orgscribd.com However, even when the specific resistance mechanism is unknown, rotating among different MoA classes remains a valuable technique as it minimizes selection pressures. irac-online.orgscribd.com
Examples of insecticide groups with different modes of action that could be considered in a rotation strategy with this compound (IRAC Group 1A) include:
| IRAC Group | Mode of Action | Example Chemical Classes/Compounds |
| 1B | Acetylcholinesterase (AChE) inhibitors | Organophosphates |
| 2 | GABA-gated chloride channel blockers | Cyclodiene organochlorines, Fiproles |
| 3 | Sodium channel modulators | Pyrethroids, Pyrethrins |
| 4 | Nicotinic acetylcholine (B1216132) receptor (nAChR) agonists | Neonicotinoids, Nicotine, Sulfoxaflor, Butenolides |
| 5 | Spinosyn nAChR allosteric activators | Spinosyns |
| 6 | Glutamate-gated chloride channel (GluCl) allosteric modulators | Avermectins, Milbemycins |
| 7 | Juvenile hormone mimics | Juvenile hormone analogues, Fenoxycarb |
| 9 | Chordotonal organ TRPV channel modulators | Pymetrozine, Cryo-pyrmetrozine |
| 11 | Microbial disruptors of insect midgut membranes | Bacillus thuringiensis (Bt) toxins, Bt crops |
| 13 | Uncouplers of oxidative phosphorylation | Chlorfenapyr, DNOC |
| 28 | Ryanodine receptor modulators | Diamides |
Note: This table provides examples of IRAC groups and associated chemistries for illustrative purposes in rotation strategies. The suitability and availability of specific compounds depend on local regulations and target pests.
Integrated Pest Management (IPM) Approaches
Integrated Pest Management (IPM) is a holistic and sustainable approach that combines various control methods to manage pest populations while minimizing reliance solely on chemical pesticides. irac-online.orgepa.govfao.orgpan-uk.orgkoppert.com Incorporating this compound into an IPM program is a key recommendation for effective resistance management. irac-online.orgirac-online.orgahdb.org.uk IPM emphasizes the careful consideration and integration of appropriate measures that discourage pest development. fao.orgkoppert.com
Key components of an IPM program include:
Monitoring: Regular scouting to assess pest presence, population levels, and identify pests accurately. irac-online.orgahdb.org.ukepa.govkoppert.com This helps in making informed decisions about whether control is necessary and the optimal timing for intervention, thus avoiding unnecessary pesticide applications. irac-online.orgahdb.org.ukepa.govucanr.edu
Setting Action Thresholds: Defining pest population levels at which control measures are warranted to prevent economic damage. epa.gov This prevents prophylactic spraying and ensures pesticides are used only when needed. ahdb.org.ukucanr.edu
Cultural Practices: Implementing practices that make the environment less favorable to pests, such as crop rotation, using pest-resistant varieties, managing planting times, and maintaining field hygiene. usda.govcroplife.org.auirac-online.orgepa.govucanr.edu These practices can reduce pest pressure and the need for chemical intervention. croplife.org.auepa.govucanr.edu
Biological Control: Conserving and utilizing natural enemies of pests, such as predators and parasitoids. mbimph.comcroplife.org.auirac-online.orgahdb.org.ukpan-uk.orgkoppert.com Encouraging beneficial organisms can help suppress pest populations naturally. ahdb.org.ukpan-uk.org Selecting insecticides that are less harmful to beneficial insects is also important in IPM. uconn.edupan-uk.org
Mechanical and Physical Controls: Using physical methods like traps, barriers, or screens to prevent or remove pests. usda.govkoppert.com
Judicious Use of Chemical Controls: When chemical control is necessary, selecting the most appropriate pesticide and using it strategically as part of a rotation plan. usda.govirac-online.orgepa.govucanr.edu This includes rotating modes of action and avoiding repeated applications of the same insecticide or group. usda.govucanr.edu Avoiding persistent insecticides when feasible can also help delay resistance development. uconn.eduucanr.edu
Advanced Remediation and Mitigation Technologies
Advanced Oxidation Processes (AOPs) for Water Treatment
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and sometimes inorganic materials in water and wastewater through oxidation reactions involving highly reactive species, primarily hydroxyl radicals (•OH). wikipedia.orgmembranechemicals.com These processes are particularly useful for treating biologically toxic or non-degradable materials like pesticides, as they can fragment and convert contaminants into smaller, often inorganic, molecules, leading to mineralization. wikipedia.orgmembranechemicals.com Common AOP configurations include Fenton and photo-Fenton systems, ozonation/UV, and TiO₂/UV photocatalysis. wikipedia.org
Photocatalytic Degradation using Novel Catalysts (e.g., SnIn4S8)
Photocatalytic degradation is a promising AOP technique for removing organic pollutants from wastewater using light and catalysts to accelerate the degradation process. nih.gov Novel semiconductor photocatalysts like stannum indium sulfide (B99878) (SnIn4S8) have shown efficiency in the degradation of ethiofencarb under visible-light irradiation. mdpi.comcolab.wsresearchgate.net
Research has demonstrated that SnIn4S8 can achieve a high catalytic efficiency for this compound degradation. One study reported a 98% removal of this compound in 24 hours using SnIn4S8 under optimal conditions, which included a pH of 3 and a catalyst dosage of 0.5 g L⁻¹. mdpi.comcolab.wsresearchgate.net The photodegradation reaction followed pseudo-first-order kinetics. mdpi.comcolab.ws
The mechanism of photocatalytic degradation of this compound by SnIn4S8 involves the generation of reactive species. Studies using scavengers and electronic spin resonance have indicated that •O₂⁻ and •OH radicals are the primary active species, while photogenerated holes play a secondary role. mdpi.comcolab.ws Plausible transformation routes have been proposed based on identified intermediate species, involving the oxidative cleavage of the CH₂-S and the amide bonds of the carbamate (B1207046) moiety. mdpi.comcolab.ws
SnIn4S8 has also been found to be stable and reusable in treating real water samples through successive photodegradation experiments, demonstrating its potential for practical application in treating contaminated water containing carbamates like this compound. mdpi.comcolab.ws
The efficiency of SnIn4S8 photocatalysis can be influenced by various factors. Increasing the catalyst dosage can increase the degradation rate up to an optimal point, likely due to an increase in the available catalytic active sites. mdpi.com The presence of common inorganic anions found in natural water systems, such as Cl⁻ and NO₃⁻, can slightly slow down the kinetics of the photodegradation process. mdpi.com
Table 1: Photocatalytic Degradation of this compound by SnIn4S8
| Parameter | Value |
| Catalyst | SnIn4S8 |
| Light Source | Visible Light |
| Optimal Catalyst Dosage | 0.5 g L⁻¹ |
| Optimal pH | 3 |
| Degradation Efficiency | 98% in 24 hours (optimal) mdpi.comcolab.wsresearchgate.net |
| Kinetic Model | Pseudo-first-order mdpi.comcolab.ws |
| Primary Active Species | •O₂⁻, •OH radicals mdpi.comcolab.ws |
Photo-Fenton and Ozonation Processes
Photo-Fenton and ozonation are other AOPs utilized for the degradation of organic pollutants in water. The Fenton process involves the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) in an acidic medium to generate hydroxyl radicals. mdpi.com The photo-Fenton process enhances this by using UV or visible light irradiation, which accelerates the regeneration of Fe²⁺ from Fe³⁺ and can also cause photolysis of H₂O₂, leading to increased production of hydroxyl radicals. mdpi.compjoes.commdpi.com This increased radical production contributes to a higher efficiency in the degradation of organic pollutants compared to the conventional Fenton process. mdpi.compjoes.com
Ozonation involves the use of ozone (O₃), a strong oxidant, to degrade contaminants in water. wikipedia.orgmembranechemicals.com Ozone can react directly with pollutants or decompose to form secondary oxidants, including hydroxyl radicals. wikipedia.orgmembranechemicals.com The application of ozonation, sometimes combined with UV light (photocatalytic ozonation), has been explored for pesticide degradation. mdpi.com While studies specifically detailing the photo-Fenton and ozonation processes for this compound degradation were not extensively found in the provided search results, these methods are generally recognized as effective AOPs for breaking down various persistent organic pollutants, including pesticides. wikipedia.orgmembranechemicals.commdpi.comdergipark.org.tr Research on the degradation of other pesticides using ozonation and photocatalytic ozonation has shown high degradation rates. mdpi.comdergipark.org.tr
Bioremediation and Phytoremediation Approaches
Bioremediation and phytoremediation are environmentally friendly approaches that utilize biological systems to remove, contain, or transform environmental contaminants. unirioja.esdokumen.pub Bioremediation primarily involves the use of microorganisms, while phytoremediation employs plants. unirioja.esresearchgate.net These techniques are recognized as sustainable and cost-effective methods for the degradation of pollutants, including pesticides, in soil and water. unirioja.esdokumen.pubresearchgate.net
Application of Microbial Consortia for Enhanced Degradation
Microbial degradation is a primary biotic route for the removal of carbamate pesticides from the environment. nih.gov Various bacterial and fungal species have been reported to be involved in the transformation or degradation of carbamate pesticides. nih.gov While individual microbial strains can contribute to degradation, the application of microbial consortia, which are assemblages of diverse microbes, offers significant advantages due to their extensive genetic and metabolic diversity. nih.govresearchgate.netcsic.esplos.org
Microbial consortia can achieve the complete degradation of complex pollutants through synergistic metabolism, where the metabolic intermediates produced by one isolate are mineralized by other members of the consortium. nih.govplos.org This synergy can enhance remediation efficiency and overcome challenges associated with in situ bioremediation, such as the limited survival rate of inoculated single strains and the inability of a single strain to fully catabolize complicated pollutants. nih.govresearchgate.netplos.org Naturally occurring carbamate-degrading bacterial consortia have been reported in diverse environments, including river biofilms, agricultural soil, pesticide disposal sites, and lake and salt marsh sediments. nih.gov The degradation capacity of these consortia can potentially be further enhanced through engineering. nih.gov
While the provided search results discuss the application of microbial consortia for the degradation of carbamate pesticides in general and mention this compound in the context of detection methods, specific detailed research findings on the application of microbial consortia specifically for enhanced degradation of this compound were not prominently featured beyond the general principles of carbamate degradation by consortia. nih.govresearchgate.netcsic.esresearchgate.netfrontiersin.org However, the principles of synergistic metabolism within consortia are applicable to the degradation of various complex organic pollutants, suggesting potential for this compound remediation. csic.esplos.orgmdpi.com
Metabolic Engineering for Remediation
Metabolic engineering is a strategy that can be employed to improve the efficiency of bioremediation. nih.govresearchgate.net This involves engineering microorganisms to enhance their ability to degrade specific pollutants. nih.govplos.org By modifying metabolic pathways within microbes, researchers aim to improve the rate and extent of pesticide degradation. nih.govplos.org
In the context of carbamate pesticides, metabolic engineering can involve enhancing the activity of enzymes responsible for breaking down the carbamate structure or the associated aromatic rings. nih.gov For instance, enzymes like hydrolases, monooxygenases, and dioxygenases play crucial roles in the metabolic pathways of carbamate degradation. nih.gov Engineering these enzymes or pathways within suitable microbial hosts can lead to the development of strains or consortia with improved this compound degradation capabilities. nih.govplos.org
The concept of metabolic engineering for bioremediation extends to the construction of "synthetic consortia" by assembling engineered bacteria harboring suitable degradation pathways. nih.govplos.org This approach allows for the rational design of microbial communities optimized for the degradation of specific contaminants like this compound. nih.govplos.org Although detailed studies on the metabolic engineering specifically for this compound remediation were not extensively found, the principles and techniques of metabolic engineering are being applied to enhance the degradation of various persistent organic pollutants by microbes. plos.org
Risk Assessment and Management Frameworks
Risk assessment frameworks for pesticides like this compound are critical tools for evaluating their potential environmental impact and informing management decisions europa.eufrontiersin.orgwur.nl. These frameworks typically involve a structured process to identify, characterize, and manage risks posed by chemical substances.
A standard approach to environmental risk assessment includes several key steps:
Hazard Identification: Determining the inherent capacity of this compound to cause adverse environmental effects. This involves examining its physicochemical properties, environmental fate, and ecotoxicity.
Hazard Characterisation: Quantifying the relationship between exposure to this compound and the nature and magnitude of adverse effects on non-target organisms and ecosystems.
Exposure Assessment: Estimating the concentration and duration of this compound likely to be present in various environmental compartments (soil, water, air) based on its use patterns, environmental fate, and transport properties.
Risk Characterisation: Integrating the hazard and exposure assessments to estimate the probability and severity of adverse environmental effects occurring under specific conditions.
Detailed research findings on this compound's environmental behavior are integral to these assessments. Studies indicate that this compound is highly soluble in water and possesses a high risk of leaching into groundwater, a critical factor in exposure assessment for aquatic environments and drinking water sources herts.ac.uk. While moderately persistent in soil, it is not expected to persist in water systems herts.ac.uk. This compound undergoes photodegradation in water and hydrolyzes under alkaline conditions wikipedia.org. Its atmospheric half-life is approximately 16 hours, and its half-life in soil is around two weeks under greenhouse conditions wikipedia.org. The formation of metabolites, such as this compound sulfoxide (B87167), is also considered within the fate and behavior assessment lgcstandards.comherts.ac.ukjulienmoeys.infolookchem.comhpc-standards.us.
Ecotoxicity data provides crucial information for hazard characterisation. Research indicates that this compound is highly toxic to some bee species via oral exposure and moderately toxic to a range of other biodiversity, including fish, daphnia, and earthworms herts.ac.uk. It acts as an acetylcholinesterase inhibitor herts.ac.uk.
Regulatory frameworks globally incorporate these risk assessment principles to govern pesticide use and environmental protection europa.euwur.nlherts.ac.ukchemycal.comservice.gov.ukresearchgate.netepa.govenviresearch.comjeeng.netservice.gov.uk. These frameworks often utilize models to predict environmental concentrations and potential risks wur.nlresearchgate.net. The comparison of predicted environmental concentrations (PEC) with predicted no effect concentrations (PNEC) allows for the calculation of exposure-toxicity ratios (ETR), which are used to characterize risk levels wur.nlresearchgate.net.
Environmental risk management strategies for this compound involve implementing measures to reduce potential exposures and adverse effects based on the risk assessment findings jeeng.net. This can include restrictions on its application, implementation of buffer zones, or promoting alternative pest control methods. Monitoring programs play a vital role in verifying the effectiveness of management strategies and identifying potential areas of concern by assessing pesticide residues in environmental samples service.gov.ukservice.gov.uk. Screening and detailed risk assessments are conducted on monitoring data to ensure that environmental levels remain below thresholds of concern service.gov.ukservice.gov.uk.
The following table summarizes key environmental properties of this compound relevant to risk assessment:
| Property | Value / Description | Source |
| Water Solubility | Highly soluble | herts.ac.uk |
| Volatility | Low | herts.ac.uk |
| Soil Persistence | Moderately persistent | herts.ac.uk |
| Water System Persistence | Not expected to be persistent | herts.ac.uk |
| Groundwater Leaching | High risk | herts.ac.uk |
| Atmospheric Half-life | 16 hours | wikipedia.org |
| Soil Half-life | 2 weeks (greenhouse conditions) | wikipedia.org |
| Ecotoxicity (Bees) | Highly toxic (oral) | herts.ac.uk |
| Ecotoxicity (Aquatic) | Moderately toxic (fish, daphnia) | herts.ac.uk |
| Ecotoxicity (Earthworms) | Moderately toxic | herts.ac.uk |
| Mode of Action | Acetylcholinesterase inhibitor | herts.ac.uk |
Future Research Directions and Unanswered Questions
Long-term Environmental Monitoring of Ethiofencarb and its Transformation Products
Long-term environmental monitoring is crucial for understanding the persistence and fate of this compound and its transformation products in various environmental compartments, including soil, water, and sediment. Studies have shown that transformation products (TPs) of pesticides can be critical for off-target biota and groundwater contamination due to their leaching potential. mdpi.com While this compound itself may not be persistent in water systems, its transformation products could behave differently. herts.ac.ukmdpi.com Research is needed to track the presence and concentrations of this compound and its known and potentially unknown transformation products over extended periods, particularly in areas with a history of its use. mdpi.comfera.co.uk This monitoring should ideally cover different environmental matrices and geographical areas to provide a comprehensive picture of the long-term environmental burden. Environmental monitoring studies using methods like GC-MS/MS have been successfully implemented for detecting pesticide residues in various samples, including food commodities and water. researchgate.netwur.nlnih.gov
Computational Toxicology and Predictive Modeling for Environmental Risk
Computational toxicology and predictive modeling offer valuable tools for assessing the potential environmental risks of this compound and its transformation products without extensive animal testing. azolifesciences.comresearchgate.netmdpi.com These approaches use computer-based models and simulations to predict the potential adverse effects of chemicals based on their structural and functional properties. azolifesciences.comresearchgate.net Predictive models can help estimate the environmental distribution of a compound among different compartments like water, soil, air, and sediment, which aids in estimating predicted environmental concentrations (PECs). mdpi.com Further research is needed to develop and refine computational models specifically for this compound and its transformation products to better predict their environmental fate, potential for bioaccumulation, and toxicity to non-target organisms. mdpi.com Integrating data from in vitro assays and existing toxicity databases into these models can enhance their predictive capacity. researchgate.net
Investigation of "Cocktail Effects" with Emerging Contaminants
The environment contains a complex mixture of chemicals, including pesticides and emerging contaminants. unifi.itwayne.edu Research into the "cocktail effects" or mixture toxicity of this compound and its transformation products with other co-occurring contaminants is an important unanswered question. wayne.educieh.org Studies have shown that mixtures of chemicals can induce antagonistic, additive, or synergistic effects, which may be more severe than the effects of individual compounds alone. wayne.edu Emerging contaminants, such as pharmaceuticals and personal care products, are widely present in the environment and can contribute to these complex mixtures. nih.govunifi.itchemsociety.org.ng Future research should investigate the combined effects of this compound and its transformation products with other prevalent environmental contaminants on various non-target organisms to understand the full scope of potential ecological risks. wayne.edu
Development of Sustainable and Environmentally Benign Alternatives
Given the environmental concerns associated with synthetic pesticides like this compound, the development and adoption of sustainable and environmentally benign alternatives are critical future research directions. researchgate.netmbimph.comnaturapc.comuqu.edu.sa This includes exploring and enhancing the use of biopesticides derived from natural sources such as plants, microorganisms, and insects, which are generally less toxic and have a lower environmental impact. researchgate.netmbimph.comuqu.edu.sa Research is also needed in areas like semiochemicals for pest monitoring and disruption, biotechnology-based approaches for targeted pest control, and integrated pest management (IPM) strategies that combine multiple ecological principles. mbimph.com Further research is required to identify novel biopesticide agents, optimize their formulation and delivery, and overcome barriers to their adoption, such as cost and farmer awareness. researchgate.netmbimph.comuqu.edu.sa
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
